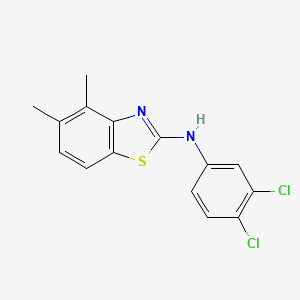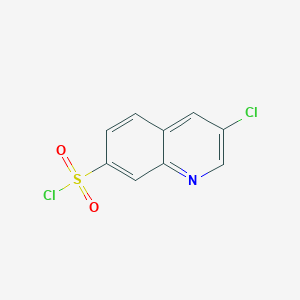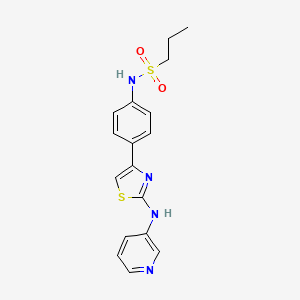
N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)propan-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide” is a sulfonamide-based compound. It is related to the thiazole scaffold, which has been extensively studied for its diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide” are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
- Imatinib, ein bekannter Tyrosinkinase-Inhibitor, wird zur Behandlung der chronisch myeloischen Leukämie eingesetzt. Die von Ihnen erwähnte Verbindung weist strukturelle Ähnlichkeiten mit Imatinib auf, was darauf hindeutet, dass sie auch antileukämische Eigenschaften haben könnte .
- Einige synthetisierte Derivate, die einen ähnlichen Thiazol-Rest enthalten, haben entzündungshemmende und schmerzlindernde Wirkungen gezeigt. So zeigten beispielsweise Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid vielversprechende Aktivitäten .
- Die Struktur der Verbindung ermöglicht eine chemodivergente Synthese. So können beispielsweise N-(Pyridin-2-yl)amide aus α-Bromketonen und 2-Aminopyridin unter bestimmten Reaktionsbedingungen synthetisiert werden. Diese Amide entstehen durch C–C-Bindungsspaltung, wobei der Prozess mild und metallfrei ist .
Anti-Leukämie-Wirkstoff
Anti-inflammatorische und analgetische Wirkungen
Chemodivergente Synthese
Zusammenfassend lässt sich sagen, dass N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)propan-1-sulfonamid vielversprechend für die Anti-Leukämie-Therapie, entzündungshemmende Reaktionen und die chemodivergente Synthese ist. Forscher sollten die Eigenschaften und Anwendungen der Verbindung weiter erforschen, um ihr volles Potenzial in verschiedenen wissenschaftlichen Bereichen zu erschließen. 🌟 .
Zukünftige Richtungen
The future directions for “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide” could involve further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the diverse biological activities of thiazole derivatives , this compound could potentially be explored for various therapeutic applications.
Wirkmechanismus
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The specific mode of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes .
Biochemical Pathways
The exact biochemical pathways affected by N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-10-25(22,23)21-14-7-5-13(6-8-14)16-12-24-17(20-16)19-15-4-3-9-18-11-15/h3-9,11-12,21H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGLMVUORDFUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
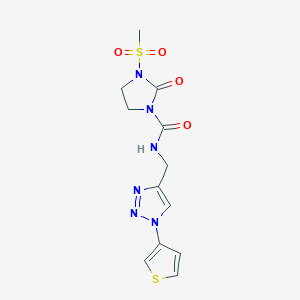
![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)
![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)
![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
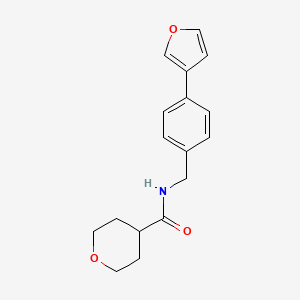

![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)

![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)
